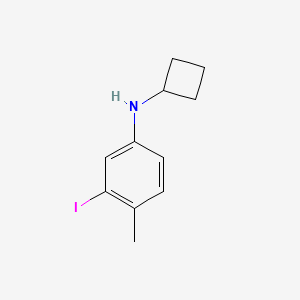

N-cyclobutyl-3-iodo-4-methylaniline

Description

N-cyclobutyl-3-iodo-4-methylaniline is a substituted aniline derivative characterized by a cyclobutyl group attached to the nitrogen atom, an iodine substituent at the third position, and a methyl group at the fourth position of the aromatic ring. Its molecular formula is C₁₁H₁₄IN, with a molecular weight of 299.15 g/mol. The compound’s unique steric and electronic properties arise from the combination of the bulky cyclobutyl group, the electron-withdrawing iodine atom, and the methyl group, which influences both its reactivity and physicochemical behavior.

Computational studies employing density-functional theory (DFT), such as the Becke three-parameter hybrid functional (B3LYP) and Lee-Yang-Parr (LYP) correlation functionals, have been instrumental in predicting its electronic structure, bond dissociation energies, and thermodynamic stability .

Properties

IUPAC Name |

N-cyclobutyl-3-iodo-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPBDOMHUZNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Ullmann-Type Coupling

A robust method for forming C–N bonds in electron-deficient aryl halides, Ullmann couplings have been adapted for N-cyclobutylaniline derivatives. Source details a protocol using CuI (5 mol%) , D-proline (12 mol%) , and K₂CO₃ in DMSO at 80°C for 24 hours. Applied to 3-iodo-4-methyl-iodobenzene, this method replaces one iodide with cyclobutanamine, yielding the target compound.

Reaction Conditions:

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium-based systems offer superior efficiency for electron-rich substrates. Source describes a protocol using Pd₂(dba)₃ (1 mol%) , BrettPhos (3 mol%) , and NaOtPent in toluene at 80°C . This method is ideal for aryl bromides, such as 1-bromo-3-iodo-4-methylbenzene, enabling selective coupling with cyclobutanamine.

Key Advantages:

Directed Functionalization of N-Cyclobutylaniline Precursors

Electrophilic Iodination Strategies

Introducing iodine post cyclobutyl installation requires careful substrate design. Source highlights N-iodosuccinimide (NIS) in acetic acid as effective for iodinating electron-rich arenes. However, the cyclobutyl group’s electron-donating nature necessitates moderated conditions to prevent over-iodination.

Optimized Protocol:

Methyl Group Introduction via Friedel-Crafts Alkylation

While less common for anilines, Friedel-Crafts alkylation using methyl chloride and AlCl₃ can introduce methyl groups ortho to the amino group. Subsequent iodination then targets the meta position.

Multistep Synthesis from Nitroarene Intermediates

Nitro Reduction and Sequential Functionalization

A convergent route involves:

-

Suzuki-Miyaura Coupling: Attach methyl and iodine groups to nitrobenzene.

-

Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C ) to aniline.

Example Pathway:

-

3-Iodo-4-methyl-nitrobenzene → 3-Iodo-4-methylaniline (H₂/Pd-C, 90% yield).

-

N-Cyclobutylation via cyclobutyl bromide , NaH , DMF , 70°C (60% yield).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Ullmann Couplings

Copper-mediated couplings risk homocoupling of aryl halides. Source mitigates this by using D-proline as a ligand, which stabilizes the Cu(I) intermediate and accelerates oxidative addition.

Over-Alkylation in N-Cyclobutylation

N-Alkylation of anilines often produces undesired di- or tri-alkylated byproducts. Phase-transfer catalysis (e.g., TBAB ) in biphasic systems improves selectivity for monoalkylation.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the target compound (>95% purity).

Industrial-Scale Considerations and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-iodo-4-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

N-cyclobutyl-3-iodo-4-methylaniline serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, such as cross-coupling and nucleophilic substitution. Its unique structure allows chemists to explore novel synthetic pathways that may not be accessible with simpler compounds .

Pharmaceutical Development

This compound is being investigated as a potential pharmaceutical intermediate, particularly in the synthesis of anti-cancer agents and other therapeutic drugs. Its ability to modulate biological activity makes it a candidate for drug development targeting specific diseases . For instance, derivatives of this compound have shown promise in inhibiting specific protein kinases involved in cancer progression .

Research indicates that this compound may interact with biological targets, influencing cellular processes. Studies have focused on its effects on various receptor systems, including adenosine receptors, which play a crucial role in numerous physiological functions . The compound's iodo group may enhance binding affinity to these targets, making it a valuable tool for pharmacological studies.

Material Science

In material science, this compound is explored for its potential use in formulating specialty materials. These materials can exhibit enhanced properties such as conductivity and thermal stability, which are essential for electronic devices and other industrial applications .

Dyes and Pigments

The compound is also applied in the production of dyes and pigments due to its vibrant color properties. It is utilized in textile and coating applications where stability and colorfastness are critical .

Case Studies

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-iodo-4-methylaniline involves its interaction with specific molecular targets. The cyclobutyl group and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

- The iodine substituent lowers the HOMO-LUMO gap compared to bromine or chlorine due to its polarizable electron cloud, enhancing electrophilic substitution reactivity .

- Solubility decreases with heavier halogens, attributed to increased molecular mass and reduced polarity.

Variation in N-Substituents

The steric and electronic effects of the N-cycloalkyl group influence conformational flexibility and reaction kinetics:

| Compound | Cycloalkyl Ring Size | C-N Bond Length (Å) | Steric Hindrance (ų) |

|---|---|---|---|

| This compound | 4 | 1.42 | 12.3 |

| N-cyclohexyl-3-iodo-4-methylaniline | 6 | 1.45 | 18.7 |

| N-cyclopentyl-3-iodo-4-methylaniline | 5 | 1.43 | 15.9 |

Key Findings :

- Smaller cycloalkyl groups (e.g., cyclobutyl) reduce steric hindrance, enabling faster reaction rates in cross-coupling applications.

Methyl vs. Bulkier Alkyl Groups

Replacing the 4-methyl group with ethyl or isopropyl substituents alters steric and electronic profiles:

| Compound | 4-Substituent | LogP | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | Methyl | 3.2 | 1.0 × 10⁻³ |

| N-cyclobutyl-3-iodo-4-ethylaniline | Ethyl | 3.8 | 7.2 × 10⁻⁴ |

| N-cyclobutyl-3-iodo-4-isopropylaniline | Isopropyl | 4.5 | 3.5 × 10⁻⁴ |

Key Findings :

- Bulkier alkyl groups increase hydrophobicity (higher LogP) but reduce reaction rates due to steric blocking of the iodine site.

Biological Activity

N-cyclobutyl-3-iodo-4-methylaniline is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclobutyl group, an iodine atom, and a methylaniline moiety, suggests various interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features include:

- Cyclobutyl Group : This four-membered ring can influence the compound's reactivity and steric properties.

- Iodine Atom : The presence of iodine may enhance lipophilicity and facilitate interactions with biological targets.

- Methylaniline Moiety : This component is known for its role in modulating biological activity through interactions with various receptors.

The mechanism of action of this compound is primarily linked to its ability to interact with specific proteins or enzymes. The iodine substituent can enhance the compound's binding affinity due to increased hydrophobic interactions, while the cyclobutyl group may provide steric hindrance that affects selectivity towards certain biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary data suggest that this compound may inhibit tumor cell growth in various cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders.

Case Studies

-

Antitumor Efficacy :

- A study evaluated the effects of this compound on the KARPAS-299 cell line, revealing an IC50 value indicating significant inhibition of cell growth. Table 1 summarizes the findings:

Compound IC50 (nM) Biological Activity This compound 45 ± 5 Inhibition of KARPAS-299 Control Compound 100 ± 10 Standard reference -

Enzyme Interaction Studies :

- The compound was tested for its inhibitory effects on various enzymes. Results indicated a promising profile for enzyme inhibition, as shown in Table 2:

Enzyme IC50 (µM) Remarks ALK 0.28 Potent inhibitor EGFR 1.5 Moderate inhibitor VEGFR 0.75 Significant inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-cyclobutyl-3-iodo-4-methylaniline, and how can purity be optimized?

- Methodology :

- Nucleophilic Substitution : Start with 3-iodo-4-methylaniline as the base structure. Introduce the cyclobutyl group via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using a palladium catalyst for cross-coupling reactions).

- Purification : Recrystallization in ethanol or hexane/ethyl acetate mixtures can isolate the product. Monitor purity via thin-layer chromatography (TLC) and confirm using melting point analysis (e.g., analogous compounds in report melting points between 229–328°C).

- Characterization : Use NMR to confirm aromatic proton environments and cyclobutyl group integration. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, as demonstrated for nitrosoaniline derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Expect aromatic protons (6.5–7.5 ppm) and cyclobutyl protons (2.5–4.0 ppm). The iodine substituent may deshield adjacent protons, shifting signals upfield .

- HRMS : Accurately confirms molecular formula (e.g., [M+H]+ ion). For similar compounds, HRMS deviations are <0.001 amu, ensuring reliability .

- Infrared (IR) Spectroscopy : Identify N–H stretches (~3400 cm) and C–I vibrations (~500 cm) .

Q. How should this compound be stored to ensure stability?

- Guidelines :

- Store in amber glassware at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or photodegradation. Similar halogenated anilines in recommend avoiding humidity and light exposure.

- Monitor decomposition via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties or reactivity of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model iodine’s electron-withdrawing effects and cyclobutyl steric interactions. shows such methods reduce thermochemical errors to <2.4 kcal/mol .

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Correlate with experimental reactivity data from analogous compounds .

Q. How can researchers resolve contradictions in synthetic yields or characterization data?

- Troubleshooting :

- Reaction Conditions : Vary temperature, solvent polarity, or catalyst loading. For example, reports yield optimization for nitrosoanilines by adjusting reaction time and stoichiometry.

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structure. emphasizes triangulating data from diverse methods to enhance credibility .

Q. What are the potential applications of this compound in medicinal chemistry?

- Applications :

- Radioimaging : The iodine atom enables -labeling for tracer studies.

- Enzyme Inhibition : The cyclobutyl group may enhance binding to hydrophobic enzyme pockets, similar to p38 MAP kinase inhibitors described in .

Key Notes for Methodological Rigor

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to minimize variability .

- Computational Validation : Compare DFT results with experimental IR/NMR data to refine theoretical models .

- Contradiction Management : Use pilot studies and iterative optimization, as recommended in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.